molecular formula C4H6N2OS B021201 (2-Aminothiazol-4-yl)methanol CAS No. 51307-43-8

(2-Aminothiazol-4-yl)methanol

Cat. No. B021201
CAS RN: 51307-43-8
M. Wt: 130.17 g/mol
InChI Key: FNXARVNPSVMCEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (2-Aminothiazol-4-yl)methanol-related compounds involves several chemical techniques, including novel methodologies for assembling the aminothiazol moiety. For instance, a synthesis approach involves the condensation of ethyl acetoacetate with various reagents to yield the aminothiazol moiety, demonstrating the flexibility and adaptability of synthetic strategies to access this compound class (Chen An-cheng, 2012).

Molecular Structure Analysis

The molecular structure of (2-Aminothiazol-4-yl)methanol and derivatives has been elucidated using various spectroscopic techniques. The characterization often involves FTIR, NMR (both ^1H and ^13C), and high-resolution mass spectrometry, providing detailed insights into the molecular geometry, electronic structure, and intermolecular interactions. Density functional theory (DFT) calculations further contribute to understanding the stability and electronic properties, such as HOMO-LUMO gaps, which are crucial for predicting reactivity and interactions with biological targets (M. FathimaShahana & A. Yardily, 2020).

Chemical Reactions and Properties

(2-Aminothiazol-4-yl)methanol participates in a variety of chemical reactions, underpinning its utility in synthesizing diverse chemical entities. For example, it undergoes cycloaddition reactions, forming stable complexes with metals, which are significant in catalysis and the development of new materials. These reactions highlight the compound’s chemical versatility and its potential as a building block in organic synthesis and drug discovery (Salih Ozcubukcu et al., 2009).

Physical Properties Analysis

The physical properties of (2-Aminothiazol-4-yl)methanol and its derivatives, such as solubility in various solvents, are crucial for their application in different scientific fields. These properties are influenced by the compound's molecular structure and have been studied using techniques like laser monitoring observation. Understanding these properties is essential for optimizing conditions in chemical reactions and processes involving this compound (Zhimao Zhou et al., 2011).

Chemical Properties Analysis

The chemical properties of (2-Aminothiazol-4-yl)methanol, such as reactivity and interaction with other molecules, have been extensively studied. These studies include investigations into its role as a precursor for synthesizing various biologically active molecules and its participation in key chemical reactions. The compound's ability to form stable complexes and engage in hydrogen bonding is of particular interest for developing new pharmaceuticals and materials (A. Dolzhenko et al., 2010).

Scientific Research Applications

  • Radiosensitizing Drug and Palladium Complexes : 2-amino-5-nitrothiazole, a related compound, has been found to complex with palladium in methanol and water, forming a square-planar complex. This has implications in radiosensitizing drug development (Farrell & Carneiro, 1987).

  • Antiviral Activity and Pharmacokinetic Behavior : Novel compounds derived from aminothiazole have shown potential antiviral activity and pharmacokinetic behavior, with evidence of hydrogen bonding interaction (FathimaShahana & Yardily, 2020).

  • Therapeutics for Prion Diseases : 2-aminothiazoles have been identified as potential therapeutics for prion diseases, with the capability for oral administration and achieving high brain concentrations in animals (Gallardo-Godoy et al., 2011).

  • Catalyst in Oxidation Reactions : Encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y has been developed as an efficient, reusable catalyst for oxidation of primary alcohols and saturated hydrocarbons. This offers high catalytic activity, improved stability, and operational flexibility (Ghorbanloo & Maleki Alamooti, 2017).

  • Solubility in Organic Solvents : The solubility of 2-amino-5-methylthiazole, a similar compound, in various organic solvents like methanol and ethanol, has been found to increase with temperature (Chen et al., 2017).

  • Anticancer Potential : Novel aminothiazole-paeonol derivatives have shown high anticancer potential against human gastric and colorectal adenocarcinoma, suggesting their promise as lead compounds for treating gastrointestinal adenocarcinoma (Tsai et al., 2016).

  • Solubility in Binary Mixtures : The solubilities of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in different pure solvents and binary mixtures like water and methanol have been studied extensively (Jouyban et al., 2012).

  • Hydrogen Bonding Patterns : Research on N,4-diheteroaryl 2-aminothiazoles has revealed insights into their molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns (Böck et al., 2021).

  • Electrocatalytic Synthesis : An electrocatalytic protocol using methanol and methanol-d4 has been developed for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-one, a process relevant to the creation of deuterated N-heterocycles (Liu, Xu, & Wei, 2021).

  • Corrosion Protection : Electropolymerized 3-amino 1,2,4-triazole films, which are structurally related to aminothiazoles, have demonstrated significant protective effects against copper corrosion (Trachli et al., 2002).

  • Huisgen 1,3-Dipolar Cycloadditions Catalyst : A highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure has been developed for Huisgen 1,3-dipolar cycloadditions, offering low catalyst loadings and short reaction times (Ozcubukcu et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXARVNPSVMCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587951
Record name (2-Amino-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Aminothiazol-4-yl)methanol

CAS RN

51307-43-8
Record name (2-Amino-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Kagabu, M Shimizu, M Mori, Y Kurahashi… - Journal of Pesticide …, 2009 - jstage.jst.go.jp
The synthetic route for a halo-substituted thiophenylethyl variant of blasticide carpropamid is described. First, halo-substituted acetylthiophene was homologated to thiophenylacetic …
Number of citations: 3 www.jstage.jst.go.jp
V Villamil, C Saiz, G Mahler - Frontiers in Chemistry, 2022 - frontiersin.org
The reversibility of thiol-thioester linkage has been broadly employed in many fields of biochemistry (lipid synthesis) and chemistry (dynamic combinatorial chemistry and material …
Number of citations: 7 www.frontiersin.org
利部伸三, 清水麻依子, 森勝, 倉橋良雄, 山口勇 - 2009 - agriknowledge.affrc.go.jp
いもち剤カルプロパミドのアミド部位のハロゲン置換チオフェニルエチルアミドヘの変換体に必要な アミンは, ハロゲン置換アセチルチオフェンの Pb (OAc) 4 と BF3OEt2 を用いたチオフェニル酢酸への…
Number of citations: 3 agriknowledge.affrc.go.jp

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